3-Methyl-1,3-benzothiazol-2(3H)-imine
Overview
Description
3-Methyl-1,3-benzothiazol-2(3H)-imine is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom.
Synthesis Analysis
The synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine and related derivatives involves several methods, including the reaction of α-active methylene ketones with potassium thiocyanate and primary amines in ethanol, leading to thiazol-2(3H)-imine derivatives in a one-pot procedure. This method does not require techniques such as extraction and chromatography, simplifying the synthesis process (El-Sawah et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of benzothiazoles, including 3-Methyl-1,3-benzothiazol-2(3H)-imine, can be performed using X-ray crystallography, as demonstrated in studies where the crystal structures of related compounds were established. These analyses provide insights into the conformational details and geometrical isomerism around the imine group in such compounds (Argilagos et al., 1997).
Chemical Reactions and Properties
3-Methyl-1,3-benzothiazol-2(3H)-imine participates in various chemical reactions, including isomerization and cycloaddition, leading to the formation of different benzothiazole derivatives. The isomerization process is influenced by the electronic properties of substituents and solvent polarity, while cycloaddition reactions can produce complex heterocyclic structures (Argilagos et al., 1997).
Physical Properties Analysis
The physical properties of 3-Methyl-1,3-benzothiazol-2(3H)-imine derivatives, such as solubility, melting point, and crystalline structure, can be characterized using various spectroscopic and analytical techniques. X-ray crystallography provides detailed information on the crystal system, space group, and unit cell parameters, contributing to a better understanding of the compound's physical properties (Sharma et al., 2020).
Chemical Properties Analysis
The chemical properties of 3-Methyl-1,3-benzothiazol-2(3H)-imine, including reactivity, stability, and functional group interactions, can be explored through its reactions with various reagents and under different conditions. Studies on its behavior in cycloaddition and cyclocondensation reactions reveal its versatility as a precursor for synthesizing a wide range of heterocyclic compounds with potential biological activities (Sokolov et al., 2012).
Scientific Research Applications
Synthesis and Cytotoxicity Evaluation
A study by Eshghi et al. (2019) focused on the synthesis of new benzothiazole derivatives, including N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, through the cyclization of unsymmetrical thioureas. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing significant anti-tumor activity, particularly for compounds containing a phenolic segment. The study highlights the potential of these benzothiazole derivatives in cancer research and treatment Eshghi et al., 2019.
Ecological Impact Studies
In a different context, Matson's research (1990) illustrates the use of benzothiazole compounds, including 3-Methyl-1,3-benzothiazol-2(3H)-imine, in ecological studies. This study underscores the broader environmental implications and the potential ecological footprint of such chemicals, though it primarily focuses on their preparation and properties rather than direct applications in ecological research Matson, 1990.
Structural and Theoretical Analysis
Sharma et al. (2020) conducted a combined theoretical and experimental study on a binary complex involving 3-Methyl-1,3-benzothiazol-2(3H)-imine. This research provided insights into the structural properties and theoretical aspects of such complexes, contributing to a deeper understanding of their chemical behavior and potential applications in materials science and molecular engineering Sharma et al., 2020.
Synthesis of Benzazoles via Imines
Novel Synthesis Methods and Applications
Dushamov et al. (2020) explored novel synthesis methods and transformations involving 3-Methyl-1,3-benzothiazol-2(3H)-imines. Their research contributes to the development of new chemical synthesis techniques and the exploration of novel applications for these compounds in various scientific fields Dushamov et al., 2020.
properties
IUPAC Name |
3-methyl-1,3-benzothiazol-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFQTZSQRZCAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868132 | |
Record name | 3-Methyl-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,3-benzothiazol-2(3H)-imine | |
CAS RN |
14779-16-9 | |
Record name | 3-Methyl-2(3H)-benzothiazolimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14779-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-3H-benzothiazol-2-imine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-methyl-3H-benzothiazol-2-imine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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